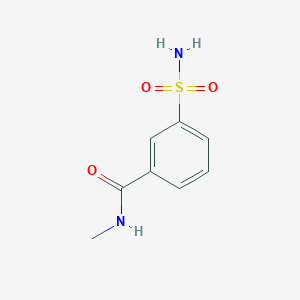

N-methyl-3-sulfamoylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-10-8(11)6-3-2-4-7(5-6)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVBNWFKKJEIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Methyl 3 Sulfamoylbenzamide and Its Analogues

Strategic Chemical Synthesis of the Sulfamoylbenzamide Core

The construction of the central sulfamoylbenzamide framework is a critical step in the synthesis of this class of compounds. Several strategies have been developed to achieve this, each with its own advantages and limitations.

Sulfonylation of Benzoic Acid Derivatives and Subsequent Amine Coupling Reactions

A common and versatile approach to the sulfamoylbenzamide core involves the initial sulfonylation of a benzoic acid derivative, followed by coupling with an appropriate amine. rsc.org This two-step process allows for the introduction of diversity at both the sulfamoyl and benzamide (B126) moieties.

The synthesis typically begins with the chlorosulfonation of a benzoic acid. rsc.orgnih.gov For instance, reacting a substituted benzoic acid with chlorosulfonic acid, often at elevated temperatures, yields the corresponding sulfonyl chloride. nih.govnih.gov This intermediate is then reacted with an amine to form the sulfonamide. The resulting sulfamoylbenzoic acid can then be coupled with another amine to form the final benzamide. rsc.orgnih.gov

Carbodiimide-Mediated Amide Bond Formation

Carbodiimide-mediated coupling is a widely used and efficient method for forming the amide bond in the final step of the sulfamoylbenzamide synthesis. rsc.orgnih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed, often in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govthermofisher.com

The reaction proceeds by activating the carboxylic acid group of the sulfamoylbenzoic acid to form an O-acylisourea intermediate. thermofisher.comwikipedia.org This activated species then readily reacts with an amine to furnish the desired amide product. wikipedia.org This method is generally high-yielding and tolerant of a wide range of functional groups on both the sulfamoylbenzoic acid and the amine coupling partner. rsc.orgnih.gov This makes it a valuable tool for generating libraries of analogues for biological screening.

Continuous-Flow Synthesis Approaches for Enhanced Chemoselectivity and Reaction Efficiency

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of sulfamoylbenzamide analogues, offering significant advantages in terms of chemoselectivity, reaction efficiency, and automation. beilstein-journals.orgbeilstein-journals.org This approach is particularly beneficial for reactions that are difficult to control in traditional batch processes. rsc.orgflinders.edu.au

One notable application is the chemoselective synthesis starting from m-(chlorosulfonyl)benzoyl chloride. beilstein-journals.org By carefully controlling reaction parameters such as temperature and residence time in a microreactor setup, the more reactive aroyl chloride can be selectively reacted with a primary amine, followed by the reaction of the less reactive sulfonyl chloride with a second amine. beilstein-journals.org This method has been shown to significantly increase chemoselectivity compared to batch reactions, even at higher temperatures and without the need for a catalyst. beilstein-journals.org

Continuous-flow systems also enable the rapid synthesis of compound libraries for medium-throughput screening. beilstein-journals.org The automated nature of these systems allows for the synthesis of a large number of analogues in a short period, accelerating the drug discovery process. beilstein-journals.org

Regioselective N-Methylation and Diverse Amine Functionalization Strategies

Introducing a methyl group onto the nitrogen atom of the benzamide (N-methylation) and diversifying the amine functionality are key strategies for modulating the pharmacological properties of sulfamoylbenzamides.

Recent advancements in C-H activation and methylation reactions offer potential avenues for the regioselective N-methylation of benzamides. rsc.org While direct N-methylation of amides can sometimes lead to over-methylation, specific protocols have been developed to achieve monomethylation. acs.org For instance, the use of certain catalysts and methylating agents can favor the formation of the desired N-methylated product. rsc.org

Furthermore, the synthetic strategies discussed in section 2.1 allow for the incorporation of a wide variety of amines, leading to diverse functionalization at the benzamide nitrogen. This includes the use of primary and secondary aliphatic amines, anilines, and amino acids, enabling a broad exploration of the chemical space around this position. nih.gov

Rational Design Principles for Structure-Activity Relationship (SAR) Exploration

The systematic modification of the sulfamoylbenzamide scaffold is essential for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective compounds.

Systematic Substituent Variations on the Benzamide Aromatic Ring (e.g., Halogenation, Alkoxy, Nitro Groups)

Varying the substituents on the aromatic ring of the benzamide moiety is a common strategy to probe the electronic and steric requirements for biological activity.

Halogenation: The introduction of halogen atoms, such as fluorine and chlorine, onto the benzamide ring has been shown to significantly influence the activity of sulfamoylbenzamide derivatives. tandfonline.comnih.gov For example, in a series of compounds targeting Hepatitis B Virus (HBV) capsid assembly, a 2-fluoro substituent on the benzoic acid starting material was a key feature. nih.gov In another study, a 4-chloro substituent on a sulfamoylbenzamide derivative was found to be important for its inhibitory activity against certain enzymes. nih.gov

Alkoxy Groups: The presence of alkoxy groups, such as a methoxy (B1213986) group, can also impact the biological profile of these compounds. For instance, a 4-methoxy substituent has been incorporated into sulfamoylbenzamide analogues designed as inhibitors of human nucleoside triphosphate diphosphohydrolases. The position and nature of the alkoxy group can affect factors like solubility and metabolic stability.

Nitro Groups: The introduction of a nitro group onto the aromatic ring can serve as a synthetic handle for further functionalization or can directly contribute to the biological activity. evitachem.com For example, 4-chloro-3-nitro-5-sulfamoylbenzamide (B6270999) has been synthesized, with the nitro group influencing the electronic properties of the molecule. evitachem.com The nitro group can be subsequently reduced to an amino group, which can then be further modified.

The following table summarizes the effects of different substituents on the benzamide aromatic ring based on various research findings:

| Substituent | Position | Starting Material Example | Observed Effect/Application | Reference |

| Fluorine | 2 | 2-Fluorobenzoic acid | Key for anti-HBV activity. nih.gov | nih.gov |

| Chlorine | 4 | 4-Chlorobenzoic acid | Important for enzyme inhibition. nih.govgoogle.com | nih.govgoogle.com |

| Bromine | 4 | 4-Bromobenzoic acid | Used in the synthesis of ROMK inhibitors. | |

| Methoxy | 4 | 4-Methoxybenzoic acid | Incorporated in enzyme inhibitors. | |

| Nitro | 3 | 4-Chlorobenzoic acid (via nitration) | Influences electronic properties and serves as a synthetic handle. evitachem.com | evitachem.com |

Diversification of the Sulfamoyl Moiety through Aryl and Heteroaryl Substitutions (e.g., Phenylboronic Acid and Ester Derivatives)

One prominent method involves the reaction of a 3-(chlorosulfonyl)benzoyl chloride intermediate with various aryl amines. This approach allows for the direct installation of substituted phenyl groups onto the sulfonamide nitrogen. For instance, the synthesis of 3-(N-arylsulfamoyl)benzamide analogues has been achieved through a chemoselective process starting from m-(chlorosulfonyl)benzoyl chloride, yielding a variety of products with different aryl substitutions. researchgate.net

The use of boronic acids and their derivatives represents another sophisticated strategy for aryl group introduction, often through transition metal-catalyzed cross-coupling reactions. Phenylboronic acid can be utilized in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds, and subsequent modifications can lead to the desired sulfamoyl-substituted biaryl structures. researchgate.net Sulfonate-modified phenylboronic acid-rich nanoparticles have also been synthesized, highlighting the versatility of boronic acid chemistry in creating complex functional materials. nih.gov

Furthermore, the synthesis of 3-(N-aryl)sulfamoyl)benzoic acids can be achieved by reacting 3-(chlorosulfonyl)benzoic acid derivatives with anilines, which can then be further elaborated. doi.org For example, 3-(chlorosulfonyl)-4-methylbenzoic acid has been reacted with 4-chloroaniline (B138754) and 4-(isoxazol-5-yl)aniline (B1318197) to produce the corresponding N-arylsulfamoyl benzoic acids. doi.org These intermediates serve as valuable precursors for creating a broader range of analogues by subsequent amidation reactions.

The following table summarizes examples of aryl and heteroaryl substitutions on the sulfamoyl moiety:

| Starting Material | Reagent | Resulting Substitution on Sulfamoyl Moiety |

|---|---|---|

| 3-(Chlorosulfonyl)benzoyl chloride | 4-Bromoaniline | N-(4-bromophenyl)sulfamoyl |

| 3-(Chlorosulfonyl)-4-methylbenzoic acid | 4-Chloroaniline | N-(4-chlorophenyl)sulfamoyl |

| 3-(Chlorosulfonyl)-4-methylbenzoic acid | 4-(Isoxazol-5-yl)aniline | N-(4-(isoxazol-5-yl)phenyl)sulfamoyl |

Exploration of Varied Amine Side Chains (e.g., Cycloalkyl, Alkylaryl, Aliphatic, Cyclic Amine, and Amino Acid Linkers)

The amide functionality of N-methyl-3-sulfamoylbenzamide provides a versatile handle for introducing a wide array of amine side chains, leading to analogues with diverse structural features. Synthetic chemists have explored various classes of amines, including cycloalkyl, alkylaryl, aliphatic, and cyclic amines, as well as amino acid linkers, to probe the structure-activity relationships of these compounds.

A common synthetic route involves the coupling of a 3-(sulfamoyl)benzoic acid core with a desired amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov This method has been successfully applied to introduce a range of primary and secondary aliphatic and benzyl (B1604629) amines. nih.gov For instance, the reaction of a sulfamoylbenzoic acid with amines such as n-butylamine and morpholine (B109124) has been reported to proceed in good yields. rsc.org

The synthesis of analogues with varied amine side chains often starts from a key intermediate like 3-(chlorosulfonyl)benzoic acid, which is first reacted with ammonia (B1221849) or an amine to form the sulfonamide, followed by activation of the carboxylic acid and reaction with the desired amine. nih.govrsc.org This sequential approach allows for the systematic introduction of different amine fragments. For example, derivatives have been prepared by reacting the key sulfamoyl intermediate with primary and secondary aliphatic amines, benzyl amines, and even amino acids. nih.gov

Specific examples of incorporated amine side chains include:

Cycloalkylamines: Cyclopropylamine has been used to form N-cyclopropyl-3-sulfamoylbenzamide derivatives. rsc.org

Alkylarylamines: Benzylamine has been incorporated to yield N-benzyl-3-sulfamoylbenzamide analogues. tandfonline.com

Aliphatic amines: Simple alkylamines like n-butylamine have been successfully coupled. rsc.orgtandfonline.com

Cyclic amines: Morpholine and pyrrolidine (B122466) have been used to generate the corresponding amide derivatives. rsc.org

Amino Acid Linkers: The incorporation of amino acids introduces both structural diversity and potential for specific biological interactions. nih.gov

The following table provides a summary of representative amine side chains that have been incorporated into the this compound scaffold.

| Amine Side Chain Category | Specific Example | Resulting Amide Moiety |

|---|---|---|

| Cycloalkyl | Cyclopropylamine | N-cyclopropylamide |

| Alkylaryl | Benzylamine | N-benzylamide |

| Aliphatic | n-Butylamine | N-(n-butyl)amide |

| Cyclic Amine | Morpholine | Morpholin-4-yl-carbonyl |

| Amino Acid Linker | Various amino acids | Amide-linked amino acid residue |

Integration of Triazole Hybrids via Click Chemistry

The integration of triazole rings into the structure of this compound analogues has been effectively achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This powerful and versatile reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which can act as stable linkers or pharmacophoric elements. nih.govresearchgate.net

The general strategy involves the synthesis of two key precursors: an alkyne-functionalized sulfamoylbenzamide and an aryl azide (B81097). The N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide intermediate is a commonly used building block, prepared by coupling 3-(sulfamoyl)benzoic acid with propargylamine. nih.govtandfonline.com This alkyne-containing molecule can then be reacted with a variety of substituted phenyl azides in the presence of a copper(I) catalyst, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate, to yield the desired triazole-linked hybrids. nih.govresearchgate.net

This "click-tail" approach has been utilized to synthesize a novel series of 3-functionalised benzenesulfonamides incorporating a phenyl-1,2,3-triazole moiety connected through an amide linker. tandfonline.comresearchgate.net The 1,2,3-triazole ring is considered a bioisostere of the amide bond and offers high chemical stability. nih.gov Its high dipole moment and ability to participate in hydrogen bonding can influence the compound's interaction with biological targets. nih.gov

The versatility of this method allows for the creation of extensive libraries of compounds by simply varying the substitution pattern on the phenyl azide precursor. For example, N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide and its derivatives with substituents like nitro and fluoro groups on the phenyl ring have been synthesized. tandfonline.com

Advanced Analytical Techniques for Compound Characterization and Validation in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for the structural elucidation and characterization of this compound and its analogues. doi.orgnih.govrsc.org These techniques provide detailed information about the molecular framework, including the number and types of protons and carbons, their chemical environments, and their connectivity.

In ¹H NMR spectra of sulfamoylbenzamide derivatives, characteristic signals can be assigned to specific protons in the molecule. For example, the protons of the aromatic rings typically appear as multiplets in the downfield region (around 7-9 ppm). tandfonline.comrsc.org The chemical shifts of these aromatic protons are influenced by the substitution pattern on the benzene (B151609) rings. The protons of the N-methyl group would appear as a singlet in the aliphatic region, while the CH₂ group of a benzyl substituent would be observed as a doublet. tandfonline.com The NH protons of the amide and sulfonamide groups often appear as broad singlets or triplets, and their chemical shifts can be concentration and solvent dependent. tandfonline.comtandfonline.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the benzamide group typically resonates at a downfield chemical shift (around 165 ppm). tandfonline.com The aromatic carbons show signals in the range of approximately 120-145 ppm. tandfonline.com The chemical shifts of the aliphatic carbons, such as those in alkyl or cycloalkyl side chains, appear in the upfield region of the spectrum.

The following table presents representative ¹H and ¹³C NMR chemical shift ranges for key functional groups found in this compound analogues.

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.0 - 9.0 | 120 - 145 |

| Amide Proton (CO-NH) | 8.0 - 10.5 | N/A |

| Sulfonamide Proton (SO₂-NH) | 7.0 - 10.0 | N/A |

| Amide Carbonyl (C=O) | N/A | 164 - 170 |

| Aliphatic Protons (e.g., CH₂, CH₃) | 0.8 - 4.5 | 10 - 60 |

Mass Spectrometry (High-Resolution Mass Spectrometry, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its analogues. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. doi.orgtandfonline.com This is crucial for confirming the identity of newly synthesized molecules.

HRMS data is often reported as the calculated (calc'd) mass for a specific ion (e.g., [M+H]⁺) and the experimentally found mass. doi.orgtandfonline.com The close agreement between these two values serves as strong evidence for the proposed chemical structure. For example, in the characterization of N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide, the calculated m/z for the [M+H]⁺ ion was 358.0968, and the found value was 358.0976, confirming the elemental composition C₁₆H₁₆N₅O₃S. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. doi.orgnih.gov This technique is particularly useful for analyzing complex reaction mixtures, monitoring reaction progress, and assessing the purity of synthesized compounds. doi.org In an LC-MS system, the sample is first separated into its individual components by the LC column, and then each component is introduced into the mass spectrometer for detection and identification. nih.gov Different ionization techniques, such as electrospray ionization (ESI), are commonly used to generate ions from the analyte molecules. indexcopernicus.com

The following table shows examples of HRMS data for this compound analogues.

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | [M+H]⁺ | 358.0968 | 358.0976 | tandfonline.com |

| N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-methoxy-3-sulfamoylbenzamide | [M+H]⁺ | 406.0980 | 406.0987 | tandfonline.com |

| 4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(N-(4-chlorophenyl)sulfamoyl)benzamide | [M+H]⁺ | 421.0732 | 421.0734 | doi.org |

X-Ray Crystallography for Absolute Stereochemistry and Conformation

The process involves growing a single crystal of the compound of interest and then diffracting a beam of X-rays off the crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

In the context of this compound analogues, X-ray crystallography can reveal important structural features, such as the orientation of the various substituents on the aromatic rings and the conformation of the amide and sulfonamide linkages. For example, in the crystal structure of a related sulfonamide, the bond lengths and angles of the sulfonamide functional group were precisely determined, and the conformation of the molecule was described. iucr.org The analysis of intermolecular interactions, such as hydrogen bonds, within the crystal lattice can also provide insights into how these molecules might interact in a biological system. iucr.org

While a specific crystal structure for this compound was not found in the provided search results, the principles of X-ray crystallography are broadly applicable to this class of compounds. The data obtained from such studies are critical for validating computational models and for guiding the design of new analogues with improved properties.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of this compound and its analogues. These techniques provide detailed information about the molecular vibrations, offering a unique "fingerprint" for the compound and confirming the presence of key functional groups. bruker.com

In the analysis of sulfamoylbenzamide derivatives, FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes. For instance, in a study of a related compound, N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated on hydrous zirconium oxide, the asymmetric and symmetric stretching modes of the O=S=O group were observed at approximately 1413 cm⁻¹ and 1105 cm⁻¹, respectively. acs.org The S-N stretching vibration is typically found around 928 cm⁻¹. acs.org Furthermore, the amide C=O stretching vibration is a prominent feature, appearing near 1644 cm⁻¹. acs.org

Theoretical calculations, often employing density functional theory (DFT), are frequently used in conjunction with experimental spectra to provide a more detailed assignment of the vibrational modes. nih.govmjcce.org.mk For the related molecule 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide, a comprehensive vibrational analysis was conducted using both FT-IR and FT-Raman spectroscopy, with the experimental data showing excellent agreement with the theoretically predicted spectra. nih.gov This combined approach allows for a complete assignment of wavenumbers based on the potential energy distribution (PED). nih.gov

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. bruker.com The Raman spectra of complex molecules like this compound analogues can reveal numerous peaks corresponding to different molecular vibrations, aiding in their unambiguous identification. bruker.comsfu.ca The differentiation between polymorphs, which are different crystal forms of the same compound, can also be achieved using Raman spectroscopy by detecting subtle shifts in peak positions. sfu.caspectroscopyonline.com

Table 1: Characteristic Vibrational Frequencies for Sulfamoylbenzamide Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Sulfonamide (O=S=O) | Asymmetric Stretch | ~1300–1350 | acs.org |

| Sulfonamide (O=S=O) | Symmetric Stretch | ~1150–1200 | acs.org |

| Sulfonamide (S-N) | Stretch | ~928 | acs.org |

| Amide (C=O) | Stretch | ~1644 | acs.org |

| Aromatic C-H | Stretch | >3000 | researchgate.net |

Ultraviolet-Visible Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic properties of this compound and its analogues. This method measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The resulting spectrum provides insights into the electronic transitions within the molecule, particularly those involving π-electrons in aromatic systems and non-bonding electrons. msu.edulibretexts.org

For aromatic compounds like sulfamoylbenzamides, the UV-Vis spectrum typically displays absorption bands related to π → π* transitions. up.ac.za In a study on 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide, the UV-Vis spectrum was recorded in the 200-400 nm range in ethanol. nih.gov The electronic properties, including excitation energies, oscillator strength, and wavelength, were calculated using Time-Dependent Density Functional Theory (TD-DFT), which showed good correlation with the experimental data. nih.gov

The absorption maxima (λ_max) are influenced by the specific substituents on the benzamide ring. The presence of auxochromes (groups that modify the light absorption of a chromophore) can cause shifts in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. up.ac.za Analysis of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap can also be performed, which provides information about the molecule's reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited. nih.gov

Table 2: Electronic Transition Data for a Sulfamoylbenzamide Analogue

| Parameter | Value | Method | Source |

|---|---|---|---|

| Wavelength (λ_max) | 200-400 nm (recorded range) | Experimental (Ethanol) | nih.gov |

| Excitation Energies | Calculated | TD-DFT/B3LYP | nih.gov |

Supercritical Fluid Chromatography (SFC) for Chiral Separation and Purity

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds, including analogues of this compound. chromatographyonline.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to traditional liquid chromatography. nih.govfagg-afmps.be

For chiral separations, SFC is particularly advantageous. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different biological activities. SFC, coupled with chiral stationary phases (CSPs), can effectively resolve these enantiomers. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have shown excellent enantioselectivity for a broad range of pharmaceutical compounds. nih.govfagg-afmps.be

The separation mechanism in chiral SFC relies on the differential interactions between the enantiomers and the chiral stationary phase. chromatographyonline.com Modifiers, such as methanol, ethanol, or isopropanol, are often added to the supercritical CO₂ to enhance the solvating power of the mobile phase and improve peak shape and resolution. chromatographyonline.comnih.gov The choice of the CSP and the composition of the mobile phase are critical parameters that are optimized to achieve the desired separation. researchgate.net In the development of a new scaffold for Hepatitis B Virus (HBV) inhibitors, chiral separation of a key intermediate was successfully performed using SFC, which was crucial for determining that only one enantiomer was active. acs.org

The purity of this compound and its analogues can also be effectively assessed using SFC. The high resolution of the technique allows for the separation of the main compound from any impurities, and the use of detectors like mass spectrometry (MS) provides structural information for peak identification. nih.gov

Table 3: Common Chiral Stationary Phases Used in SFC

| CSP Type | Derivative | Example Commercial Column | Source |

|---|---|---|---|

| Amylose | tris(3,5-dimethylphenylcarbamate) | Chiralpak AD / Trefoil AMY1 | nih.gov |

| Cellulose | tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | fagg-afmps.be |

| Amylose | tris(5-chloro-2-methylphenylcarbamate) | Chiralpak AY | fagg-afmps.be |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide |

Elucidation of Molecular Mechanisms and Biological Target Interactions of N Methyl 3 Sulfamoylbenzamide Derivatives

Enzyme Inhibition Profiles

Human Ecto-Nucleotide Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition: Isoform-Specific Modulations (h-NTPDase1, -2, -3, -8)

Derivatives of sulfamoylbenzamide have been identified as selective inhibitors of human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases), enzymes crucial in regulating purinergic signaling. scispace.com Research has demonstrated that specific structural modifications on the sulfamoylbenzamide scaffold lead to potent and isoform-selective inhibition of h-NTPDase1, -2, -3, and -8. nih.govnih.gov

Key findings from these studies indicate that:

h-NTPDase1 is most potently inhibited by the derivative N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (compound 3i), which displays an IC50 value of 2.88 ± 0.13 μM. nih.govnih.gov The presence of two halogen atoms, chlorine and bromine, in this structure is thought to contribute to its potent and selective activity against this isoform. nih.gov

h-NTPDase2 activity is significantly reduced by several derivatives with sub-micromolar efficacy. nih.govnih.gov Notably, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (compound 4d) is a highly potent inhibitor with an IC50 of 0.13 ± 0.01 μM. nih.govnih.gov Other potent inhibitors include N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (compound 3f) and 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (compound 3j), with IC50 values of 0.27 ± 0.08 μM and 0.29 ± 0.07 μM, respectively. nih.govnih.gov

h-NTPDase3 is potently inhibited by compound 3i, the same derivative that shows high potency against h-NTPDase1, with an IC50 concentration of 0.72 ± 0.11 μM. nih.govnih.gov Other derivatives, such as compounds 3g and 3h, also exhibit selective inhibition of h-NTPDase3. nih.gov

h-NTPDase8 is selectively and potently blocked by 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (compound 2d), which has an IC50 value of 0.28 ± 0.07 μM. nih.gov

Molecular docking studies support these findings, showing significant interactions between the potent inhibitor derivatives and amino acid residues within the catalytic sites of the respective h-NTPDase homology models. nih.gov

Table 1: Inhibition of h-NTPDase Isoforms by Sulfamoylbenzamide Derivatives

| Compound ID | Target Isoform | IC50 (μM) |

|---|---|---|

| 3i | h-NTPDase1 | 2.88 ± 0.13 |

| 4d | h-NTPDase2 | 0.13 ± 0.01 |

| 3f | h-NTPDase2 | 0.27 ± 0.08 |

| 3j | h-NTPDase2 | 0.29 ± 0.07 |

| 3i | h-NTPDase3 | 0.72 ± 0.11 |

Carbonic Anhydrase (CA) Inhibition: Selective Interaction with Human Isoforms (hCA I, II, IV, IX)

Sulfamoylbenzamide derivatives are established as potent inhibitors of human carbonic anhydrase (hCA) isoforms. These metalloenzymes are involved in numerous physiological processes, and their inhibition is a target for various therapeutic areas. Studies on benzamides incorporating 4-sulfamoyl moieties show effective, isoform-selective inhibition. nih.gov

hCA I: This cytosolic isoform is inhibited by sulfamoylbenzamide derivatives with inhibition constants (Kᵢ) ranging from 5.3 to 334 nM. nih.gov

hCA II: The physiologically dominant hCA II isoform is strongly inhibited, with many derivatives showing Kᵢ values in the low nanomolar or even subnanomolar ranges. nih.gov

hCA IV: The membrane-bound isoform hCA IV is also a target. The derivative 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide was shown to inhibit hCA I, II, and IV with IC50 values in the nanomolar range (58 to 740 nM). acs.org

hCA IX: The tumor-associated isoform hCA IX is effectively inhibited by this class of compounds, with Kᵢ values typically in the low nanomolar range of 8.0 to 26.0 nM. nih.gov Certain derivatives, such as those incorporating amino acyl moieties, have been identified as highly effective hCA IX inhibitors. nih.gov

The inhibitory action of these compounds is attributed to the binding of the sulfonamide group to the zinc ion in the enzyme's active site. The variations in the benzamide (B126) portion of the molecules allow for selective interactions with residues lining the active site cavity, leading to differences in potency and selectivity across the various isoforms.

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range |

|---|---|---|

| Benzamide-4-sulfonamides | hCA I | 5.3 - 334 nM |

| Benzamide-4-sulfonamides | hCA II | Low nanomolar / subnanomolar |

| 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide | hCA IV | 58 - 740 nM (IC50) |

Renal Outer Medullary Potassium (ROMK) Channel Inhibition

A series of 3-sulfamoylbenzamides has been identified and optimized as potent inhibitors of the renal outer medullary potassium (ROMK) channel, a key component in renal potassium excretion. acs.orgresearchgate.net Starting from a high-throughput screening hit (compound 4) with modest potency (Tl⁺ flux IC50 = 6.5 μM), structural optimization led to the development of derivatives with significantly improved inhibitory activity and well-balanced ADME (absorption, distribution, metabolism, and excretion) profiles. acs.org

Key optimized compounds include:

An N-4-(oxazol-5-yl)phenyl analogue (compound 13) with a Tl⁺ flux IC50 of 35 nM. acs.org

A series of triazoles, such as compound 15 and compound (-)-16, which demonstrated potent ROMK inhibition (Tl⁺ flux IC50 = 86 nM and 160 nM, respectively) combined with low turnover in human liver microsomes, indicating good metabolic stability. acs.org

A distinctive feature of this series of inhibitors is their high selectivity for human ROMK over the rat ortholog. acs.orgresearchgate.net Furthermore, they are insensitive to the N171D pore mutation, which is known to abolish the inhibitory activity of other reported ROMK inhibitors. acs.orgresearchgate.net This suggests a different binding mode or mechanism of action compared to other classes of ROMK inhibitors.

Table 3: Inhibition of Human ROMK Channel by 3-Sulfamoylbenzamide Derivatives

| Compound ID | Description | Tl⁺ Flux IC50 |

|---|---|---|

| 4 | HTS Hit | 6.5 μM |

| 13 | N-4-(oxazol-5-yl)phenyl analogue | 35 nM |

| 15 | 1-methyl-1H-1,2,3-triazole analogue | 86 nM |

Sirtuin 2 (SIRT2) Enzyme Modulation

Derivatives based on a 3-(N-arylsulfamoyl)benzamide scaffold have been investigated as inhibitors of Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase implicated in neurodegenerative diseases. nih.govekb.eg The initial compound, 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide (compound 1a), showed neuroprotective effects but had low potency for SIRT2 inhibition. nih.govekb.eg

Subsequent research demonstrated that N-methylation of the sulfonamide nitrogen in compound 1a dramatically increases its inhibitory potency. nih.govekb.eg This modification also results in excellent selectivity for SIRT2 over the related isoforms SIRT1 and SIRT3. nih.govekb.eg Docking simulations and structure-activity relationship studies suggest that the N-methyl group acts as an anchor, positioning an adjacent aromatic group into a hydrophobic channel near the enzyme's active site, resulting in more favorable interactions and greater potency. nih.gov While the N-methylated compound showed significantly increased potency, further N-alkylation with an ethyl group led to steric hindrance and a distorted binding orientation, highlighting the specific role of the methyl group. nih.gov

Table 4: SIRT2 Inhibition by 3-(N-Arylsulfamoyl)benzamide Derivatives

| Compound ID | Modification | SIRT2 Inhibition Potency | Selectivity |

|---|---|---|---|

| 1a | Parent Compound | Low | - |

Glucokinase Activation for Metabolic Pathway Regulation

Sulfamoylbenzamide derivatives have been designed and investigated as potential allosteric activators of glucokinase (GK), a key enzyme that regulates glucose homeostasis and is a therapeutic target for type 2 diabetes. nih.govnih.gov GK, expressed in pancreatic β-cells and liver hepatocytes, catalyzes the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glucose metabolism.

In silico docking studies have been used to design sulfamoylbenzamide structures predicted to bind effectively to the allosteric activator site of the GK enzyme. nih.gov The design strategy involves substitutions on the benzamide nucleus to achieve strong hydrogen bonding and hydrophobic interactions with residues in the allosteric site. nih.gov Subsequent in vivo testing of synthesized compounds in diabetic rat models has confirmed the antidiabetic potential of this chemical class. nih.gov One derivative, compound 7, was found to be nearly as effective as the standard drug metformin in lowering blood glucose levels after 2 hours, with significant glucose reduction observed at 4 and 6 hours. nih.gov These findings establish sulfamoylbenzamides as a promising scaffold for the development of novel, orally available GK activators.

Antiviral Action through Hepatitis B Virus (HBV) Capsid Assembly Modulation (CAM)

Sulfamoylbenzamides (SBAs) represent a significant class of direct-acting antiviral agents that target the hepatitis B virus (HBV) life cycle by modulating capsid assembly. These compounds are classified as Capsid Assembly Modulators (CAMs), which interfere with the formation of the viral nucleocapsid, an essential process for viral replication.

The mechanism of action for SBAs involves binding to the HBV core protein (HBc) and inducing or accelerating the assembly of HBc dimers into aberrant, non-functional capsid-like structures. This misdirection of capsid assembly occurs before the encapsulation of the viral pregenomic RNA (pgRNA) and polymerase, thereby preventing the formation of replication-competent nucleocapsids and inhibiting the production of new viral DNA.

Research has identified several potent SBA-based CAMs. NVR 3-778 is a notable preclinical CAM from this class that demonstrated strong antiviral activity, suppressing HBV replication in cell culture with an EC50 of 0.4 µM. Other studies have developed novel SBAs that specifically inhibit HBV replication with EC50 values as low as 0.06 µM. Mechanistic analyses have shown that some of these compounds induce the time-dependent formation of irregular or elongated tubular particles instead of the normal icosahedral capsids, providing a clear visual confirmation of their aberrant assembly-directing activity. This unique mechanism makes SBAs a promising therapeutic strategy for chronic hepatitis B infection.

Table 5: Anti-HBV Activity of Sulfamoylbenzamide-based Capsid Assembly Modulators

| Compound Class / ID | Mechanism | Antiviral Potency (EC50) |

|---|---|---|

| NVR 3-778 | Capsid Assembly Modulator | 0.4 µM (in HepG2.2.15 cells) |

Direct Interaction with HBV Core Protein and Induction of Quaternary Structure Changes

N-methyl-3-sulfamoylbenzamide and its derivatives function as capsid assembly modulators (CAMs) that directly target the Hepatitis B virus (HBV) core protein (HBc). clinsurggroup.usmdpi.com These small molecules bind to a hydrophobic pocket at the interface between two HBc dimers, a critical interaction for the proper assembly of the viral capsid. clinsurggroup.usnih.gov This binding event induces a conformational change in the core protein, leading to aberrant and non-functional capsid structures. clinsurggroup.us

Instead of the typical icosahedral nucleocapsids, the interaction with sulfamoylbenzamide derivatives can cause the formation of irregular, non-capsid polymers or morphologically distinct empty capsids. clinsurggroup.usfigshare.com Time-dependent analysis has shown that some of these derivatives can induce the formation of spherical and short rod-shaped particles that, with prolonged incubation, evolve into longer tubular and rod-shaped structures. clinsurggroup.us This profound alteration of the core protein's quaternary structure is a key aspect of their antiviral mechanism. clinsurggroup.us Molecular docking studies have identified key hydrogen bonds between the benzamide moiety of the compounds and amino acid residues like Trp102 and Thr128 within the HBc binding pocket, stabilizing this interaction and driving the misassembly process. clinsurggroup.us

Inhibition of HBV Replication and HBeAg Secretion in Cellular Models

The ability of this compound derivatives to interfere with capsid assembly and pgRNA encapsidation translates to potent inhibition of HBV replication in various cellular models. figshare.comnih.gov The antiviral efficacy of these compounds has been demonstrated in several human hepatoma cell lines that support HBV replication, such as HepG2.2.15, HepAD38, and HepDES19. figshare.comnih.gov

Structure-activity relationship studies have led to the identification of fluorine-substituted sulfamoylbenzamide derivatives with submicromolar 50% effective concentrations (EC50), indicating high potency. nih.govnih.gov For instance, certain derivatives have shown EC50 values as low as 0.1 µM in inhibiting HBV DNA replication. nih.gov While these compounds significantly reduce the levels of cytoplasmic HBV DNA, their effect on the secretion of Hepatitis B e-antigen (HBeAg) can be less pronounced at concentrations that effectively block viral replication. nih.gov

| Compound Class | Cell Line | Reported EC50 (µM) | Primary antiviral effect |

|---|---|---|---|

| Sulfamoylbenzamide derivatives | HepG2.2.15 | 0.12 - 0.4 | Inhibition of HBV DNA replication |

| Sulfamoylbenzamide derivatives | HepAD38 | ~0.3 | Reduction of cytoplasmic HBV DNA |

| Sulfamoylbenzamide derivatives | HepDES19 | ~0.1 | Inhibition of pgRNA-containing nucleocapsid formation |

Efficacy Against Nucleos(t)ide Analogue-Resistant HBV Mutants

A significant challenge in the long-term treatment of chronic hepatitis B is the emergence of drug-resistant HBV variants, particularly against nucleos(t)ide analogues (NAs) that target the viral polymerase. mdpi.commdpi.com These resistance mutations, such as rtM204V/I and rtL180M, can lead to treatment failure. mdpi.com

Because this compound and its derivatives target the HBV core protein, a different viral component than the polymerase, they maintain their antiviral activity against NA-resistant mutants. nih.govfrontiersin.org This distinct mechanism of action makes them valuable candidates for use in combination therapies or as a treatment option for patients who have developed resistance to current standard-of-care therapies. frontiersin.org Studies have shown that these capsid assembly modulators are effective against the main lamivudine- and adefovir-resistant mutants, with their fold-resistance remaining low and close to that of the wild-type virus. frontiersin.org

Other Biological Pathway Interventions

Beyond their antiviral properties, derivatives of this compound have been investigated for their potential in other therapeutic areas, demonstrating interactions with key cellular pathways involved in cancer and inflammation.

Inhibition of Cancer Cell Proliferation (e.g., Tubulin Polymerization, Cell Cycle Arrest)

Certain sulfonamide derivatives have demonstrated potent anticancer activity by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division. nih.govresearchgate.net These compounds can act as microtubule destabilizing agents by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization. nih.gov The disruption of microtubule dynamics leads to a cascade of events within cancer cells.

The inhibition of tubulin polymerization results in the arrest of the cell cycle in the G2/M phase, preventing mitotic progression. This mitotic arrest can ultimately trigger mitotic catastrophe and subsequent apoptosis (programmed cell death). nih.gov For example, N-methyl-N-(3,4,5-trimethoxyphenyl) benzenesulfonamide derivatives, which are structurally related to this compound, have shown nanomolar antiproliferative potencies against various carcinoma cells. nih.gov

| Compound Type | Mechanism of Action | Effect on Cancer Cells | Affected Cell Cycle Phase |

|---|---|---|---|

| Microtubule Destabilizing Sulfonamides | Inhibition of tubulin polymerization | Induction of mitotic catastrophe and apoptosis | G2/M arrest |

Computational Chemistry and in Silico Modeling in N Methyl 3 Sulfamoylbenzamide Research

Advanced Molecular Docking Studies for Ligand-Receptor Complex Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as N-methyl-3-sulfamoylbenzamide, and its target protein.

Prediction of Binding Modes and Interaction Fingerprints with Target Proteins

Molecular docking simulations are employed to predict the binding modes of sulfamoylbenzamide derivatives within the active sites of target proteins. For instance, studies on N-phenyl-3-sulfamoyl-benzamide derivatives as inhibitors of the Hepatitis B Virus (HBV) capsid protein have revealed key interactions. These simulations show that the sulfamoylbenzamide scaffold can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with crucial amino acid residues in the protein's binding pocket shd-pub.org.rsresearchgate.netcitedrive.com.

The interaction fingerprint is a representation of the key interactions between the ligand and the protein. For sulfamoylbenzamide derivatives, these fingerprints often highlight the importance of the sulfonamide group in forming hydrogen bonds with the protein backbone or specific residues. The benzamide (B126) portion, on the other hand, frequently engages in hydrophobic interactions and π-π stacking with aromatic residues within the binding site. In studies of other sulfonamide inhibitors, it has been shown that the orientation and interactions of these functional groups are critical for potent inhibition nih.govresearchgate.net. The specific binding mode can be influenced by the nature and position of substituents on the phenyl rings.

Correlation of Docking Scores with Experimental Potency Data

A crucial aspect of molecular docking studies is the correlation between the calculated docking scores and the experimentally determined biological activity (e.g., IC50 values). A strong correlation suggests that the docking protocol is accurately predicting the binding affinity and can be used to prioritize compounds for synthesis and testing.

In the context of N-phenyl-3-sulfamoyl-benzamide derivatives targeting the HBV capsid, a 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) model was developed that showed a strong statistical correlation between the structural features of the compounds and their inhibitory activity shd-pub.org.rsresearchgate.netcitedrive.comtandfonline.com. The insights from the docking studies supported the 3D-QSAR model, providing a structural basis for the observed activity trends shd-pub.org.rsresearchgate.netcitedrive.com. For example, compounds with higher docking scores, indicating more favorable binding interactions, generally exhibited lower IC50 values, signifying greater potency.

Below is an illustrative data table showing a hypothetical correlation between docking scores and experimental potency for a series of this compound derivatives.

| Compound | Docking Score (kcal/mol) | Experimental Potency (IC50, µM) |

| Derivative 1 | -8.5 | 0.5 |

| Derivative 2 | -8.2 | 1.2 |

| Derivative 3 | -7.9 | 2.5 |

| Derivative 4 | -7.5 | 5.1 |

| Derivative 5 | -7.1 | 10.3 |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for understanding the intrinsic properties of a molecule like this compound.

Conformational Landscape Analysis and Global Minima Identification

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis using DFT helps in identifying the most stable, low-energy conformations (global minima) of this compound. This is achieved by calculating the potential energy surface of the molecule as a function of the rotation around its single bonds.

For N-methyl amide compounds, the cis and trans conformations around the amide bond are of particular interest. Studies on related N-methylbenzamide structures have shown that the energy barrier for rotation around the C-N amide bond can be significant, leading to distinct and stable conformers nih.gov. The conformational preference is influenced by steric and electronic effects of the substituents. Identifying the global minimum energy conformation is crucial as it is often the biologically active conformation that binds to the target receptor.

Calculation of Global Reactivity Descriptors

Global reactivity descriptors derived from DFT calculations provide a quantitative measure of the chemical reactivity and stability of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals. Key descriptors include:

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile scispace.com.

Nucleophilicity Index (N): Indicates the electron-donating ability of a molecule.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A molecule with a large energy gap between the HOMO and LUMO is considered "hard" and less reactive irjweb.com.

Chemical Softness (S): The reciprocal of chemical hardness. "Soft" molecules have a small energy gap and are more reactive.

These descriptors are valuable in predicting how this compound might interact with biological macromolecules and participate in chemical reactions.

Below is a table of hypothetical global reactivity descriptors for this compound calculated using DFT.

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.44 |

| Electrophilicity Index (ω) | 1.89 |

| Nucleophilicity Index (N) | 2.76 |

Characterization of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity irjweb.com.

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO irjweb.com. Conversely, a small gap suggests that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule can indicate the regions most likely to be involved in electron transfer processes during chemical reactions or interactions with a biological target. DFT calculations on similar sulfonamide compounds have shown that the HOMO is often localized on the electron-rich aromatic rings, while the LUMO can be distributed across the sulfonyl group, indicating its role as an electron-accepting moiety nih.govnih.gov.

Electron Density Distribution Analysis

The analysis of electron density distribution is fundamental to understanding the chemical reactivity and intermolecular interactions of this compound. Techniques such as the generation of electrostatic potential maps and the Quantum Theory of Atoms-in-Molecules (QTAIM) offer a detailed picture of the electronic landscape of the molecule.

Electrostatic Potential Maps (MEP): Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. These maps are crucial for predicting how a molecule will interact with biological targets. The potential is color-coded, typically with red indicating regions of negative potential (high electron density, susceptible to electrophilic attack) and blue indicating regions of positive potential (low electron density, susceptible to nucleophilic attack). researchgate.net In the context of this compound, MEP maps would reveal that the oxygen atoms of the sulfamoyl and amide groups are electron-rich (red/yellow), making them likely hydrogen bond acceptors. researchgate.netresearchgate.net Conversely, the hydrogen atoms attached to the nitrogen atoms are electron-poor (blue), identifying them as potential hydrogen bond donors. researchgate.net This information is vital for predicting binding modes within a protein's active site.

| MEP Color Region | Potential | Electron Density | Predicted Reactivity | Likely Interaction |

|---|---|---|---|---|

| Red | Negative | High | Site for Electrophilic Attack | Hydrogen Bond Acceptor |

| Blue | Positive | Low | Site for Nucleophilic Attack | Hydrogen Bond Donor |

| Green | Neutral | Intermediate | Van der Waals Interactions | Hydrophobic Interaction |

Electron Localization Function (ELF) and Quantum Theory of Atoms-in-Molecules (QTAIM): The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgamercrystalassn.org This approach defines atoms and the chemical bonds connecting them based on the topology of the electron density. wikipedia.orgamercrystalassn.org By analyzing critical points in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic). researchgate.net The Electron Localization Function (ELF) complements this by mapping regions of high electron localization, which correspond to core electrons, lone pairs, and covalent bonds. For this compound, these analyses would precisely quantify the charge distribution across the molecule and the strength and polarity of its covalent bonds, offering a deeper understanding beyond simple electrostatic maps.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand binding to a protein, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govscilit.com This computational technique is essential for understanding the flexibility of both the ligand and the protein, providing a more realistic model of the binding event.

MD simulations are used to explore the conformational landscape of the this compound-protein complex. These simulations reveal how the ligand and protein adapt to each other upon binding and assess the stability of the complex over a simulated timeframe, typically nanoseconds to microseconds. nih.gov The analysis of the simulation trajectory can identify the most stable binding poses and reveal transient interactions that might be missed in static models. nih.gov Such studies have shown that for related sulfamoylbenzamide derivatives, the binding pocket can undergo conformational changes to accommodate the ligand, highlighting the importance of protein flexibility in the recognition process. nih.gov

A primary outcome of MD simulations is the detailed mapping of interactions between the ligand and the protein's amino acid residues. nih.gov For sulfamoylbenzamide derivatives, these simulations have been instrumental in identifying the key residues that form stable interactions. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, π-alkyl, and π-sulfur interactions. nih.gov For instance, in studies of sulfamoyl-based HBV capsid effectors, MD simulations identified specific residues within the dimer-dimer interface of the capsid protein that are crucial for binding. nih.gov By tracking these interactions over the course of the simulation, researchers can determine which residues are most critical for maintaining the stability of the ligand-protein complex.

| Type of Interaction | Description | Potential Residues Involved |

|---|---|---|

| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Serine, Threonine, Asparagine, Glutamine, Tyrosine |

| Hydrophobic Interaction | Tendency of nonpolar groups to associate in an aqueous environment. | Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| π-Cation | Non-covalent interaction between a cation and the face of an electron-rich π system. | Arginine, Lysine with Phenylalanine, Tyrosine, Tryptophan |

| π-Sulfur | Interaction involving the sulfur atom and an aromatic ring. | Methionine, Cysteine with Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models are developed to predict their inhibitory activity against a specific target.

These models are built using a set of known molecules (a training set) and their measured activities. Molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each molecule. A mathematical model is then generated to correlate these descriptors with activity. A study on N-Phenyl-3-sulfamoyl-benzamide derivatives used a 3D-QSAR approach to create a robust predictive model for anti-HBV activity. citedrive.com The resulting contour maps from such models can guide the modification of the molecular structure to enhance activity, for example, by indicating where bulky, hydrophobic, or hydrogen-bonding groups should be placed. citedrive.comnih.gov

In Silico Pharmacokinetics (ADME) Predictions for Early Drug Discovery and Design Optimization

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in modern drug discovery. nih.gov These computational tools allow researchers to evaluate the druglikeness of compounds like this compound early in the design phase, reducing the likelihood of late-stage failures due to poor pharmacokinetics. nih.govnih.gov

Predictions typically cover a range of essential properties. Absorption can be estimated by predicting Caco-2 cell permeability and human intestinal absorption. frontiersin.org Distribution is often assessed by predicting plasma protein binding and blood-brain barrier penetration. Metabolism predictions can identify potential sites of metabolic transformation by cytochrome P450 enzymes. Excretion pathways and clearance rates can also be estimated. frontiersin.org For related sulfonamide and benzimidazole derivatives, in silico ADME screens have been successfully used to identify candidates with favorable pharmacokinetic profiles, ensuring better oral bioavailability and appropriate distribution within the body. rsc.orgmdpi.com

| ADME Parameter | Significance in Drug Design | Desired In Silico Prediction |

|---|---|---|

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | High |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | High permeability |

| Plasma Protein Binding (PPB) | Affects drug distribution and clearance; only unbound drug is active. | Moderate (not too high or too low) |

| Blood-Brain Barrier (BBB) Permeation | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. | Target-dependent (High for CNS, Low for others) |

| CYP450 Inhibition | Predicts potential for drug-drug interactions. | Non-inhibitor |

| Total Clearance | Indicates the rate of drug elimination from the body. | Optimal for desired dosing interval |

Preclinical Research Paradigms and in Vitro/in Vivo Model Systems

Cell-Based Assays for Antiviral Efficacy against Hepatitis B Virus

The preclinical evaluation of N-methyl-3-sulfamoylbenzamide and its derivatives as anti-Hepatitis B Virus (HBV) agents relies on specialized cell-based assays that model the viral life cycle. These systems are instrumental in determining the antiviral potency and mechanism of action of these compounds, which are part of a class known as sulfamoylbenzamides (SBAs) or capsid assembly modulators (CAMs). nih.govnih.gov

A variety of human hepatoma-derived cell lines are employed to assess the antiviral activity of sulfamoylbenzamide compounds against HBV. Each cell line offers unique advantages for studying different aspects of viral replication.

HepG2.2.15: This cell line constitutively produces HBV from an integrated transgene and is a workhorse for screening anti-HBV drugs. nih.govbioworld.com NVR 3-778, a key sulfamoylbenzamide derivative, demonstrated effective suppression of HBV replication in HepG2.2.15 cells. nih.gov

HepAD38: These cells support HBV replication under the control of a tetracycline-off promoter, allowing for inducible and highly dynamic studies of viral replication. This cell line is frequently used to determine the 50% effective concentration (EC₅₀) of antiviral compounds, including novel sulfamoylbenzamide derivatives. nih.govnih.gov

HepG2-HBV1.3: To more accurately mimic the viral replication process, this cell line contains a 1.3-fold overlength HBV genome. It has been used to confirm the potent efficacy of advanced sulfamoylbenzamide-based compounds in inhibiting HBV replication. nih.gov

HepG2-NTCP: This cell line is engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the functional receptor for HBV entry. It is crucial for evaluating a compound's ability to prevent the establishment of infection and the formation of covalently closed circular DNA (cccDNA). nih.gov Certain N-sulfonylpiperidine-3-carboxamide derivatives, a related class of inhibitors, have shown efficacy in this cell line. nih.gov

The effectiveness of this compound derivatives is determined by measuring their impact on key viral biomarkers.

HBV DNA: A primary endpoint in antiviral assays is the quantification of HBV DNA in the supernatant of cell cultures, which reflects the production of new viral particles. doi.org Real-time PCR is the standard method for this analysis. doi.org Potent sulfamoylbenzamide derivatives can significantly reduce secreted HBV DNA levels. nih.govmdpi.com

HBV RNA: Circulating HBV RNA (cirB-RNA) has emerged as a valuable biomarker that correlates with the transcriptional activity of intrahepatic cccDNA. nih.govnih.gov Assays quantifying HBV RNA can indicate a compound's effect on the viral template. Administration of a potent CAM, GS-SBA-1, to primary human hepatocytes at the time of infection was shown to decrease HBV RNA levels. nih.gov

HBeAg: Hepatitis B e-antigen (HBeAg) is a secreted protein marker for active viral replication. A reduction in HBeAg levels is a key indicator of antiviral response. researchgate.net Certain capsid assembly modulators have demonstrated the ability to inhibit HBeAg production in a dose-dependent manner. mdpi.com

cccDNA Levels: The stable, episomal cccDNA in the nucleus of infected cells is the reservoir for viral persistence and the ultimate target for a curative therapy. nih.gov CAMs can prevent the formation of cccDNA when administered at the time of infection. nih.gov The quantification of cccDNA is critical for evaluating the potential of a compound to achieve a functional cure.

This compound and related compounds are Class-II capsid assembly modulators that act by accelerating and misdirecting the assembly of the HBV core protein (HBc). nih.gov This mechanism disrupts the formation of viable, genome-containing nucleocapsids.

Size Exclusion Chromatography (SEC): This technique separates molecules by size and is used to analyze the assembly state of the core protein. acs.org In the presence of effective CAMs, HBc dimers are driven to form empty capsids or larger, aberrant polymers instead of normal, pgRNA-containing capsids. SEC can distinguish between these different assembly products.

Electron Microscopy (EM): EM provides direct visualization of capsid structures. Cryo-electron microscopy (cryo-EM) studies have shown that CAMs can induce the formation of distorted and broken capsids. elifesciences.org Instead of the typical icosahedral particles, some sulfamoylbenzamide compounds can induce the formation of tubular or other non-capsid structures, effectively preventing proper viral maturation. nih.gov

Biochemical and Cellular Assays for Enzyme Inhibition Studies

The potency of this compound derivatives is quantified using key pharmacological parameters derived from dose-response experiments.

Half-Maximal Inhibitory Concentration (IC₅₀): The IC₅₀ is the concentration of a compound required to inhibit a specific biological process, such as viral replication or enzyme activity, by 50%. researchgate.net It is a standard measure of a drug's effectiveness. For anti-HBV agents, the equivalent value is often reported as the 50% effective concentration (EC₅₀), which measures the reduction of a viral marker like HBV DNA. nih.gov

Inhibition Constant (Kᵢ): The Kᵢ is a measure of the binding affinity of an inhibitor to its target enzyme. researchgate.net A lower Kᵢ value indicates a more potent inhibitor. While EC₅₀ values are commonly reported for cellular antiviral activity, Kᵢ values are more specific to the direct interaction between the compound and its target protein, such as the HBV core protein. The relationship between IC₅₀ and Kᵢ can help confirm the mechanism of inhibition. nih.gov

Table 1: Antiviral Activity of Representative Sulfamoylbenzamide Derivatives

| Compound | Cell Line | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| NVR 3-778 | HepG2.2.15 | 0.26 - 0.4 | >10 | >25 |

| Compound 8 | HepG2.2.15 | 0.063 | 19 | >301 |

| Compound 35 | HepAD38 | 0.04 | 48.9 | >1222 |

| Compound 71 | HepAD38 | 0.52 | >100 | >192 |

| Compound 72 | HepAD38 | 0.11 | 85.27 | >775 |

EC₅₀ and CC₅₀ values are compiled from multiple studies. nih.gov The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.

Assessing the selectivity of a drug candidate is crucial to predict its potential for off-target effects. For this compound derivatives, this involves testing their inhibitory activity against host cell proteins.

Pharmacological assessments of active sulfamoylbenzamide compounds have included evaluating their effects on major cytochrome P450 (CYP) isozymes. Studies have shown that potent anti-HBV sulfamoylbenzamides can exhibit minimal inhibition of key CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with IC₅₀ values greater than 10 μM. nih.gov This indicates a low potential for drug-drug interactions mediated by these enzymes. Furthermore, testing against the hERG channel, which is important for assessing potential cardiotoxicity, has also shown minimal activity (IC₅₀ > 10 μM) for lead compounds, suggesting a favorable safety profile in preclinical stages. nih.gov

In Vitro Assays for Antiproliferative and Other Biological Activities

In vitro assays represent the initial step in characterizing the biological effects of a research compound. These cell-based tests are crucial for identifying and quantifying a molecule's potential therapeutic activity, such as its ability to inhibit the growth of cancer cells.

The evaluation of a compound's antiproliferative potential is a key screening method in cancer drug discovery. nih.gov This is typically achieved by testing the compound against a panel of well-characterized human cancer cell lines. The primary goal is to determine the concentration of the compound required to inhibit cell growth by 50% (GI50 or IC50), which serves as a measure of its potency. nih.govnih.gov

Standard methodologies, such as the methyl-[3H]-thymidine incorporation assay, are employed to measure the inhibition of DNA synthesis in dividing cells, providing a direct indication of antiproliferative effect. nih.gov Compounds are tested across a range of concentrations to establish a dose-response relationship. The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry and has been incorporated into numerous compounds developed for their anti-cancer properties. nih.govnih.gov For a compound like this compound, its activity would be assessed against various cancer cell lines to determine its potency and spectrum of activity.

Table 1: Illustrative Antiproliferative Activity of a Research Compound in Human Cancer Cell Lines This table represents the typical format for presenting data from in vitro anti-cancer screens. The values shown are for illustrative purposes to demonstrate the type of data generated in such an assay.

| Cancer Cell Line | Tissue of Origin | Growth Inhibition (GI50) in µM |

|---|---|---|

| MCF-7 | Breast | 7.13 |

| MDA-MB-231 | Breast | 4.62 |

| HeLa | Cervical | 7.20 |

| HCT-116 | Colon | 9.46 |

| PC-3 | Prostate | 12.17 |

Preclinical In Vivo Models for Efficacy Assessment (e.g., Humanized Mouse Models for HBV Infection)

Following promising in vitro results, the efficacy of a compound is assessed in vivo using animal models that replicate aspects of human disease. For pathogens with a narrow host range, such as the Hepatitis B virus (HBV), specialized models are required. nih.gov Humanized mouse models are critical tools in this context, as they permit the study of human-specific pathogens and the evaluation of targeted therapies. nih.govplos.orgfrontiersin.org

These models are typically created by engrafting human hepatocytes and/or components of the human immune system into highly immunodeficient mice. plos.orgfrontiersin.orgnih.gov For instance, the A2/NSG-hu HSC/Hep mouse model, which incorporates both human hematopoietic stem cells and liver progenitor cells, can support persistent HBV infection and recapitulate key aspects of the human immune response and liver pathology, including inflammation and fibrosis. plos.org Such models are invaluable for assessing the in vivo efficacy of novel antiviral agents. While these models provide a platform for testing compounds against chronic HBV infection, specific efficacy data for this compound in this context is not publicly available. The use of these models allows researchers to study the interaction between the virus, the human liver cells, and the human immune system, providing a robust system for evaluating new therapeutic strategies. inserm.fr

Evaluation of Metabolic Stability and Drug-Like Properties in Preclinical Development

A compound's therapeutic potential is not solely dependent on its biological activity; its pharmacokinetic properties are equally critical. Preclinical development involves a thorough assessment of these "drug-like" characteristics to ensure the molecule can reach its target in the body and persist long enough to exert its effect.

Metabolic stability is a crucial parameter that influences a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism, which is mediated by enzymes located in subcellular fractions. nih.govnih.gov The hepatic microsomal stability assay is a standard in vitro method used to estimate the rate of metabolism in the liver. evotec.comcreative-bioarray.com

In this assay, the test compound is incubated with human liver microsomes (HLM), which contain a rich supply of Phase I metabolic enzymes like cytochrome P450s (CYPs). creative-bioarray.com The reaction is initiated by adding a cofactor such as NADPH, and the disappearance of the parent compound is monitored over time using LC-MS/MS. evotec.comcreative-bioarray.com The data are used to calculate the intrinsic clearance (Clint), which reflects the inherent metabolic rate of the compound by liver enzymes. evotec.com A high Clint value suggests rapid metabolism and likely poor stability in vivo, whereas a low value indicates greater stability.

Table 2: Representative Data from a Human Liver Microsomal (HLM) Stability Assay This table illustrates the typical results obtained from a microsomal stability assay. The data are representative and show how the metabolic stability of a research compound is quantified.

| Time (minutes) | Percent of Compound Remaining |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 45 | 15 |

| Calculated Half-Life (t½, min): 25 | |

| Calculated Intrinsic Clearance (Clint, µL/min/mg): 27.7 |

Poor aqueous solubility is a significant challenge in drug discovery, as a compound must dissolve to be absorbed and exert a pharmacological effect. nih.gov Many new chemical entities exhibit low solubility, which can hinder their development. researchgate.netresearchgate.net Consequently, various strategies are employed during the design and formulation of research compounds to enhance their solubility. nih.govamericanpharmaceuticalreview.com

These strategies can be broadly categorized into physical and chemical modifications:

Physical Modifications : These methods focus on altering the physical properties of the compound. A primary technique is micronization , which reduces the particle size of the drug substance. ijmsdr.orgnih.gov This process increases the surface-area-to-volume ratio, which can lead to an improved dissolution rate. nih.govnih.gov Other approaches include the preparation of amorphous solid dispersions, where the crystalline drug is dispersed in a hydrophilic polymer matrix to prevent recrystallization and enhance solubility. researchgate.netmdpi.com

Chemical Modifications : These approaches involve altering the molecular structure of the compound. Salt formation is a common and effective method for acidic and basic drugs, as salt forms often exhibit significantly higher aqueous solubility than the parent molecule. ijpca.org Another strategy is the use of co-solvents , which involves adding a water-miscible solvent to the aqueous system to reduce the interfacial tension and improve the solubility of a hydrophobic solute. ijmsdr.orgijpca.org Structural modifications, such as the introduction of polar or ionizable groups, are also employed by medicinal chemists to improve the intrinsic solubility of a lead compound. informahealthcare.com

The selection of an appropriate solubility enhancement technique depends on the physicochemical properties of the compound and the intended dosage form. nih.gov

Future Research Directions and Potential Innovations in N Methyl 3 Sulfamoylbenzamide Studies

Design and Synthesis of Next-Generation Analogues with Enhanced Potency, Selectivity, and Improved Physicochemical Attributes

The future design and synthesis of analogues based on the N-methyl-3-sulfamoylbenzamide scaffold will focus on a multi-parameter optimization approach to enhance therapeutic efficacy. A primary strategy involves the systematic modification of different parts of the molecule to improve potency, target selectivity, and physicochemical properties. For instance, in the development of Hepatitis B Virus (HBV) capsid assembly modulators, the sulfamoylbenzamide structure has been divided into distinct parts, each independently modified to optimize anti-HBV activity. nih.gov This modular approach allows for the introduction of a wide variety of substituents, including alkyls, cycloalkyls, and aryl groups, to probe the structure-activity relationship (SAR) and identify derivatives with submicromolar activities. nih.gov